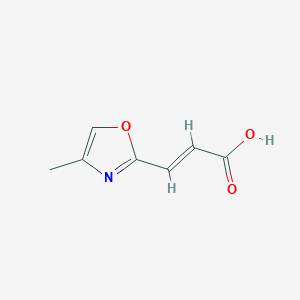

3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-4-11-6(8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCXZYRHHZVFOQ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC(=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Approach

The most straightforward and widely used method for synthesizing the conjugated acid involves a Knoevenagel condensation between an aldehyde and malonic acid derivatives. This approach is well-documented for synthesizing substituted cinnamic acids, which can be adapted for the oxazole derivative.

- React a suitable aldehyde, specifically 4-methyl-2-formyl-1,3-oxazole, with malonic acid in pyridine.

- Add a catalytic amount of piperidine to facilitate the condensation.

- Heat the mixture at approximately 85°C for 18 hours.

- Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the acid.

- Purify by recrystallization or column chromatography.

- This method yields the target compound with high purity, with yields reported around 80-95% depending on the substituents and reaction conditions.

- The process is scalable and reproducible, making it suitable for large-scale synthesis.

Cyclization of Precursors to Form Oxazole Ring

The key step involves forming the 1,3-oxazole ring with a methyl substituent at the 4-position. This can be achieved via cyclization of suitable precursors such as amino alcohols or β-keto esters.

- Synthesize a β-keto ester or amino alcohol precursor bearing the methyl group.

- Cyclize using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphoryl chloride, which facilitate ring closure.

- Alternatively, employ microwave-assisted cyclization for enhanced efficiency.

- Cyclization yields are typically high (>70%), with the reaction conditions optimized for minimal by-products.

- The regioselectivity is controlled by the nature of the precursor and reaction conditions.

Direct Synthesis via Oxazoline Intermediates

An alternative route involves the synthesis of oxazoline intermediates, which are then oxidized or rearranged to form the oxazole ring.

- Prepare oxazoline derivatives from amino alcohols and carboxylic acids or derivatives.

- Subject these intermediates to oxidation using reagents such as hypervalent iodine compounds or mild oxidants to obtain the oxazole ring.

- This method offers high selectivity and is suitable for introducing various substituents.

- Yields vary but can reach up to 70% with optimized conditions.

Preparation of the Prop-2-enoic Acid Moiety

The conjugated acid's carboxylic acid and alkene functionalities are typically introduced via the Wittig reaction or Horner–Wadsworth–Emmons (HWE) reaction.

- React the aldehyde precursor with phosphonium or phosphonate reagents to form the conjugated double bond.

- Use bases like potassium tert-butoxide or lithium diisopropylamide (LDA) for the HWE reaction.

- Purify the product by chromatography or recrystallization.

- The HWE reaction is favored for better control over the E/Z stereochemistry, with high selectivity for the trans (E) isomer.

- Yields are generally high (>80%).

Summary of Key Data and Yields

| Method | Key Reagents/Conditions | Typical Yield | Remarks |

|---|---|---|---|

| Knoevenagel condensation | Aldehyde + Malonic acid + Piperidine, heat | 80-95% | Most practical for large-scale synthesis |

| Cyclization of precursors | β-Keto ester/amino alcohol + POCl₃ | 70-85% | High regioselectivity |

| Oxazoline oxidation | Oxazoline + oxidant | 60-70% | Suitable for diverse substitutions |

| Wittig/Horner–Wadsworth–Emmons | Aldehyde + phosphonium/phosphonate reagents | 80%+ | Good stereocontrol |

Research Findings and Notes

- The synthesis of the oxazole ring is often optimized via dehydrating agents or microwave irradiation to improve yields and reduce reaction times.

- The conjugated acid formation via the Wittig or HWE reaction is highly stereoselective, favoring the trans configuration, which is crucial for biological activity.

- Protective group strategies may be employed to prevent undesired side reactions during multi-step syntheses.

- Recent advances include scalable routes utilizing inexpensive starting materials and environmentally benign reagents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols. Substitution reactions can lead to a wide range of functionalized oxazole derivatives .

Scientific Research Applications

3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of α,β-unsaturated carboxylic acids with heterocyclic substituents. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Polarity and Solubility : The oxazole derivative exhibits higher polarity than the dimethylphenyl analogue due to the oxazole’s electron-withdrawing nature, as evidenced by its CCS values (~130–141 Ų) . In contrast, the dimethylphenyl compound (C₁₁H₁₂O₂) lacks heteroatoms, resulting in lower polarity.

- Hydrogen Bonding: The oxazole and carboxylic acid groups enable strong hydrogen-bonding interactions, similar to the thiazole derivative . However, the 4-aminophenyl analogue forms additional hydrogen bonds via its NH₂ group, enhancing crystallinity.

Crystallographic and Spectral Data

- Crystallography: No experimental crystal structure is reported for the oxazole compound.

- NMR/IR Spectroscopy : The oxazole ring’s C=N and C-O stretches are expected at 1650–1600 cm⁻¹ (IR), distinct from the thiazole derivative’s C-S absorption (~650 cm⁻¹) .

Biological Activity

3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications.

Biological Activities

Research indicates that 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid exhibits a range of biological activities:

1. Anti-inflammatory Properties

- Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

2. Antimicrobial Activity

- Investigations into its antimicrobial properties have shown promise against various pathogens, indicating potential applications in treating infections.

3. Anticancer Potential

- The compound has been studied for its ability to induce apoptosis in cancer cells. It may interact with specific molecular targets involved in cell proliferation and survival pathways .

The biological activity of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid is attributed to its interaction with various molecular targets:

1. Enzyme Modulation

- The oxazole ring may facilitate binding to enzymes or receptors, influencing their activity and thereby altering cellular signaling pathways.

2. Interaction with Receptors

- It has been suggested that the compound could act on specific receptors involved in inflammatory responses and cancer progression.

Comparative Analysis

To understand the uniqueness of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid | C₉H₁₀O₃ | Contains a phenolic group; potential antioxidant properties. |

| 3-(4,5-Dihydro-1,3-oxazol-2-yl)propanoic acid | C₇H₉N₃O₂ | Similar oxazole structure but different saturation; studied for neuroprotective effects. |

The distinct combination of the oxazole ring and acrylic acid structure in 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid imparts unique reactivity and biological activity compared to these similar compounds.

Case Studies

Several studies have highlighted the potential applications of this compound:

Study on Anti-inflammatory Effects

In a recent study, 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid was administered in a model of acute inflammation. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated notable inhibitory effects, supporting further exploration as an antimicrobial agent.

Q & A

Q. Example Protocol :

Cyclization : React 4-methylthioamide with methyl 3-bromopropanoate in DMF/K₂CO₃ (80°C, 12 h).

Hydrolysis : Treat the ester intermediate with NaOH (aq. ethanol, reflux) to yield the carboxylic acid .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxazole formation | DMF, K₂CO₃, 80°C | 65-75% | |

| Acid hydrolysis | NaOH, ethanol/H₂O, reflux | 85-90% |

Which spectroscopic techniques are optimal for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Assigns protons/carbons in the oxazole ring (e.g., oxazole C-2 proton at δ 8.1–8.3 ppm) and propenoic acid (α,β-unsaturated system: δ 6.3–7.2 ppm) .

- IR Spectroscopy : Confirms carboxylic acid (O-H stretch: 2500-3300 cm⁻¹; C=O: 1680-1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ = C₇H₇NO₃⁺, calc. 153.0422) .

How can hydrogen bonding patterns influence its crystallization behavior?

Advanced

The compound’s crystallization is governed by hydrogen-bonded supramolecular motifs. Key analyses include:

- Graph Set Analysis : Classifies hydrogen bonds (e.g., R₂²(8) motifs between carboxylic acid dimers) .

- Intermolecular Interactions : Oxazole N-atoms act as hydrogen-bond acceptors, stabilizing crystal packing .

| Interaction Type | Donor-Acceptor Pair | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|

| O-H···N | Carboxylic acid → oxazole N | 2.65–2.85 | 150–165 | |

| C-H···O | Oxazole C-H → carboxylic O | 3.10–3.30 | 120–135 |

Methodology : Single-crystal X-ray diffraction (SHELXL refinement , ORTEP-III visualization ).

What computational methods are used to model its electronic structure?

Q. Advanced

Q. Key Findings :

- The oxazole ring’s electron-withdrawing nature polarizes the propenoic acid moiety, enhancing electrophilicity at the β-carbon .

How does the oxazole ring’s conformation affect reactivity?

Q. Advanced

- Puckering Analysis : Use Cremer-Pople parameters to quantify ring non-planarity (e.g., θ = 15–25° for 4-methyl substitution), influencing steric accessibility .

- Substituent Effects : Methyl groups at C-4 increase ring rigidity, reducing torsional flexibility and altering nucleophilic attack sites .

| Parameter | Value (4-Methyl Derivative) | Reference |

|---|---|---|

| Puckering amplitude (Q) | 0.25–0.35 Å | |

| Phase angle (φ) | 90–110° |

What strategies resolve contradictions in crystallographic refinement?

Q. Advanced

- Multi-Software Validation : Cross-check SHELXL-refined structures with PLATON (ADDSYM) to detect missed symmetry .

- Disorder Modeling : Use PART instructions in SHELXL to resolve overlapping atoms (e.g., methyl group rotational disorder) .

Case Study : Discrepancies in unit cell parameters resolved by high-resolution data (Cu-Kα, λ = 1.5418 Å) and TWIN/BASF commands in SHELXL .

How are structure-activity relationships (SAR) studied for this compound?

Q. Advanced

Q. Example SAR Findings :

- 4-Methyl substitution enhances metabolic stability but reduces solubility (logP increase by 0.5 units) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.